2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline
Description
Properties
IUPAC Name |
2-(azepan-1-yl)-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c17-15-13-14(23(20,21)19-9-11-22-12-10-19)5-6-16(15)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBQUCVWVMBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline involves multiple steps, typically starting with the preparation of the azepane ring and the morpholine sulfonyl group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline is in the development of new pharmaceuticals. The compound has shown promise as a potential drug candidate due to its ability to inhibit specific enzymes involved in various biological pathways.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, which is crucial in drug design. For instance, studies have indicated that it can inhibit glycine transporter 1 (GlyT1), which plays a significant role in neurotransmission. The modification of the azepane moiety has been linked to increased potency against GlyT1, showcasing its potential for treating neurological conditions .
Biochemical Research
In biochemical research, this compound serves as a biochemical tool in proteomics and enzyme studies. Its structural characteristics allow it to interact with various biological targets effectively.
Mechanistic Studies
Research has demonstrated that the compound can bind to fumarate hydratase from Mycobacterium tuberculosis, providing insights into its mechanism of action against bacterial infections . The compound's ability to inhibit this enzyme suggests potential applications in antibiotic development.
Structural Activity Relationship Studies
Understanding the relationship between the structure and activity of this compound is essential for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have revealed that modifications to its structure can significantly impact its biological activity.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
Case Study: GlyT1 Inhibition
A study demonstrated that derivatives of this compound exhibited IC50 values as low as 37 nM for GlyT1 inhibition, indicating strong potential for treating conditions like schizophrenia where glycine transport modulation is beneficial .
Case Study: Antibacterial Activity
Another research effort focused on the compound's interactions with Mycobacterium tuberculosis fumarase, showing significant inhibition at concentrations that suggest potential for further development into an antibacterial agent .
Mechanism of Action
The mechanism of action of 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azepane ring and morpholine sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline
A structurally related compound, 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline (CAS: 735322-12-0), shares the 5-morpholinylsulfonyl-aniline core but differs in the substituent at the 2-position, which is a 4-ethoxyphenoxy group instead of azepan-1-yl .
Table 1: Structural and Regulatory Comparison
Structural and Functional Implications
4-Ethoxyphenoxy Group: The rigid aromatic ether group increases lipophilicity, favoring membrane permeability in biological systems .
Synthetic Considerations: Both compounds likely employ sulfonylation and nucleophilic aromatic substitution for introducing the morpholine sulfonyl and 2-position substituents. However, the azepane ring may require specialized coupling agents or cyclization steps, increasing synthetic complexity compared to the ethoxyphenoxy analog.
Biological Relevance: The morpholine sulfonyl group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase targets). The azepane substituent’s flexibility may allow better target binding in proteins with deep hydrophobic pockets, whereas the ethoxyphenoxy group could enhance π-π stacking in aromatic binding sites.
Research Findings and Data Gaps
- Safety and Toxicity: Neither compound has comprehensive safety data available publicly.
Biological Activity
2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline is a chemical compound with significant potential in various biological applications. Its molecular formula is C₁₆H₂₅N₃O₃S, and it has a molecular weight of 339.45 g/mol. The compound's structure includes an azepane ring and a morpholine sulfonyl group, which are crucial for its biological activity and interaction with molecular targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The azepane ring and morpholine sulfonyl group facilitate binding to these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida albicans .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 3.12 |
Inhibition of JAK-2 Kinase
The compound has been identified as a potential inhibitor of the Janus kinase 2 (JAK-2), which is involved in several signaling pathways linked to immune responses and cancer. Inhibition of JAK-2 has shown antiproliferative effects, particularly in hematological malignancies . The JAK/STAT pathway is critical for mediating responses in various diseases, including autoimmune disorders and cancers.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies on related compounds suggest that modifications to the aniline moiety can significantly affect biological potency. For instance, substituents on the phenyl ring have been shown to enhance or reduce the lipophilicity and overall efficacy of the compounds in modulating receptor activity .
Case Studies
- Antimicrobial Study : A series of derivatives based on the morpholine-sulfonamide framework were synthesized and tested for antimicrobial properties, demonstrating promising results against multiple pathogens .
- Cancer Research : Investigations into JAK-2 inhibitors have highlighted the potential of this compound in treating myeloproliferative disorders due to its ability to inhibit cell proliferation through modulation of the JAK/STAT signaling pathway .
Q & A
Basic: What synthetic routes are recommended for 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline, and how can experimental design optimize yield?
Methodological Answer:
Synthesis of this compound likely involves sulfonation of aniline derivatives followed by nucleophilic substitution with azepane. To optimize yield, employ statistical Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity (e.g., methanol or DMSO solubility profiles ), and stoichiometric ratios. For example, fractional factorial designs can identify critical parameters while minimizing trial runs . Post-synthesis, use HPLC or GC-MS for purity assessment, referencing protocols for sulfonamide analogs .
Basic: How should researchers purify this compound, considering its solubility profile?
Methodological Answer:
Purification strategies depend on solubility data from structurally similar compounds. For instance, sulfonamide derivatives often exhibit slight solubility in chloroform or DMSO . Recrystallization in methanol or isopropyl ether (solvents with moderate polarity ) may enhance purity. Column chromatography with silica gel and gradient elution (e.g., chloroform/methanol) is advised, leveraging separation technologies like membrane filtration for scale-up .
Advanced: How can computational methods predict reaction pathways for introducing the morpholin-4-ylsulfonyl group?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model sulfonation and substitution steps. ICReDD’s integrated approach combines computational predictions with experimental validation, narrowing optimal conditions like pH or catalyst selection . For example, simulate transition states for sulfonyl group attachment using software like Gaussian or ORCA, cross-referencing with experimental kinetics data .
Advanced: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?
Methodological Answer:
Stability studies require:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- NMR spectroscopy (e.g., H, C, and F if fluorinated analogs exist ) to monitor structural integrity.
- UV-Vis spectroscopy for tracking photodegradation, especially if morpholine sulfonyl groups exhibit UV activity .
Store samples in inert atmospheres at -20°C, as recommended for similar amines .
Advanced: How do contradictory data on sulfonamide reactivity in literature inform mechanistic studies of this compound?
Methodological Answer:
Contradictions often arise from solvent effects or competing reaction pathways. For example, sulfonamide nucleophilicity varies with solvent polarity . To resolve discrepancies:
Conduct control experiments under inert conditions to rule out oxidation.
Use kinetic isotope effects or Hammett plots to elucidate electronic influences.
Cross-validate with computational models (e.g., transition state theory) .
Advanced: What role could this compound play in drug discovery, given its structural motifs?
Methodological Answer:
The azepane and morpholine sulfonyl groups are common in kinase inhibitors and GPCR modulators. Prioritize structure-activity relationship (SAR) studies by synthesizing analogs with varied ring sizes (e.g., piperidine vs. azepane ). Use high-throughput screening (HTS) against target proteins, referencing patent strategies for similar amines .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Scale-up requires:
- Process control systems (e.g., PAT tools) for real-time monitoring .
- Chiral chromatography or enzymatic resolution to preserve enantiopurity.
- Reactor design optimization (e.g., continuous flow systems) to enhance mixing and heat transfer, reducing side reactions .
Basic: What safety protocols are essential when handling intermediates like aniline derivatives during synthesis?
Methodological Answer:
Follow institutional Chemical Hygiene Plans , including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
